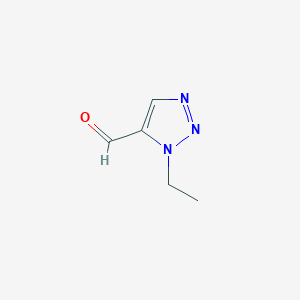

![molecular formula C23H16FNO3 B2408021 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923156-91-6](/img/structure/B2408021.png)

2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

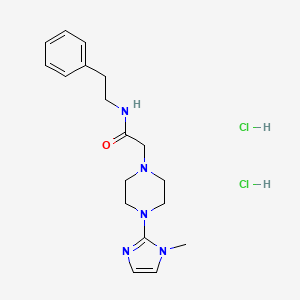

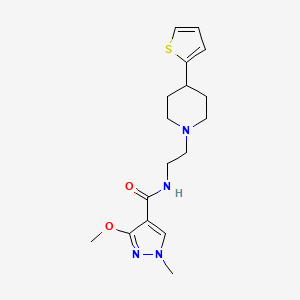

Benzamides are a class of compounds that have a wide range of applications in medicinal chemistry . They are crucial building blocks of many drug candidates .

Synthesis Analysis

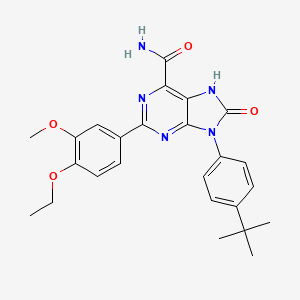

The synthesis of benzamides can be achieved through various methods. For instance, N-(3-Amino-4-methylphenyl)benzamide was synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Molecular Structure Analysis

The molecular structure of benzamides can be determined using various techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving benzamides can be complex due to the presence of different functional groups. For example, the selective acylation process can be complicated due to the presence of two amine groups in different chemical environments .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be determined using various techniques. For example, the molecular weight, density, melting point, and boiling point can be determined .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

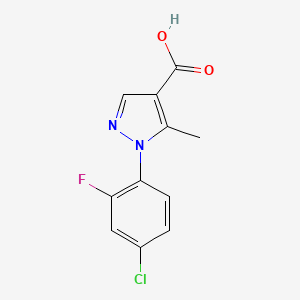

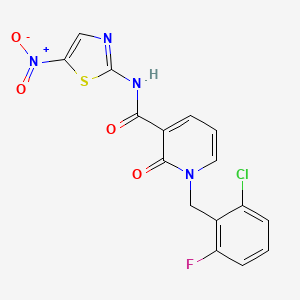

Researchers have developed methods for synthesizing fluorinated benzamide derivatives, including structures similar to 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. These compounds have been synthesized to explore their antimicrobial, antifungal, and antibacterial activities. The synthesis often involves nucleophilic substitution reactions, leveraging the unique reactivity of fluorine atoms to introduce fluorine or trifluoromethyl groups into the benzamide scaffold. This modification is believed to enhance the biological activity and physicochemical properties of these compounds, making them candidates for further pharmacological evaluation (Meiresonne et al., 2015; Fritz-Langhals, 1994).

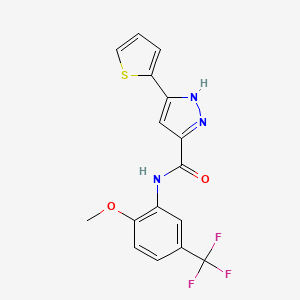

Biological Activity

Fluorinated benzamide derivatives exhibit a range of biological activities. Studies have demonstrated their potential as antimicrobial agents against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms in these molecules has been correlated with enhanced antimicrobial efficacy, highlighting the significance of fluorine in the design of novel antimicrobial agents. Additionally, the synthesis of fluorobenzamides containing thiazole and thiazolidine rings has shown promising antimicrobial analogs, suggesting the versatility of the fluorinated benzamide framework in developing new therapeutic agents (Desai et al., 2013; Carmellino et al., 1994).

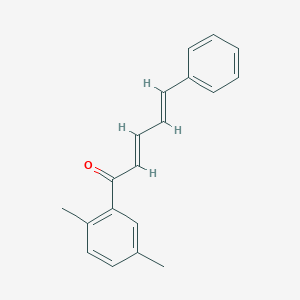

Photophysical Applications

The study of environment-sensitive fluorophores, such as derivatives related to this compound, has led to the development of new fluorogenic sensors. These sensors can detect specific ions or molecules based on changes in their fluorescence properties in response to the surrounding environment. This research opens up possibilities for using fluorinated benzamide derivatives in sensing applications, where the presence of fluorine can significantly affect the photophysical behavior of the molecule (Uchiyama et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO3/c1-14-5-4-6-15(11-14)22-13-20(26)18-12-16(9-10-21(18)28-22)25-23(27)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKAGPPWOLEVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dichloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2407939.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)